molecular formula C22H18FN5O3 B6551552 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide CAS No. 1040677-54-0

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B6551552
CAS No.: 1040677-54-0
M. Wt: 419.4 g/mol
InChI Key: LNORDOCTJHIVPJ-UHFFFAOYSA-N
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Description

The compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular formula of the compound is C15H13F2NO2S . It contains two fluorine groups bound to each benzene ring at R4 . The compound is a synthetic molecule of the benzhydryl class, which comprises two benzene rings attached to a single carbon molecule .


Physical and Chemical Properties Analysis

The molar mass of the compound is 309.33 g·mol−1 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Mechanism of Action

As a eugeroic, the compound promotes wakefulness and alertness . It is also a weak dopamine reuptake inhibitor, which means it increases the amount of dopamine available in the brain . This can lead to increased focus and cognitive performance.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c1-14-2-8-17(9-3-14)26-18(29)13-27-20-19(24-10-11-25-20)21(30)28(22(27)31)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORDOCTJHIVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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